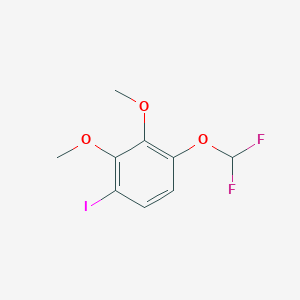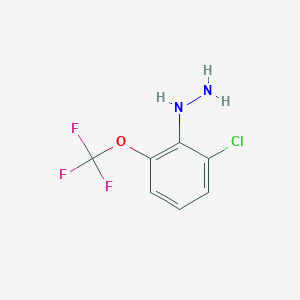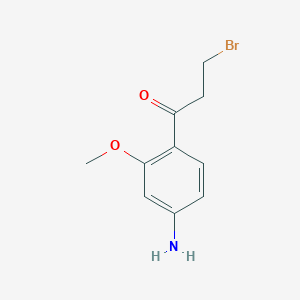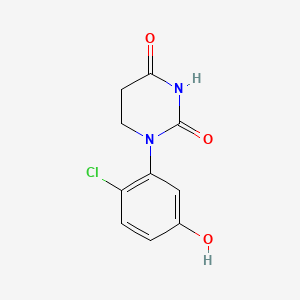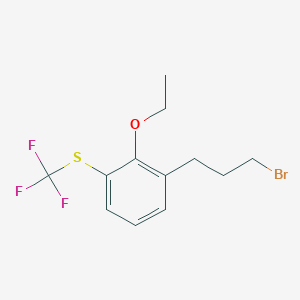
1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with a bromopropyl group, an ethoxy group, and a trifluoromethylthio group
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Ethoxylation: The addition of an ethoxy group to the benzene ring.
Trifluoromethylthiolation: The incorporation of a trifluoromethylthio group.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different products, depending on the reagents used.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, leading to further functionalization.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, while the trifluoromethylthio group can enhance the compound’s lipophilicity and stability. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-2-ethoxy-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:
- 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and applications. The presence of different functional groups can lead to variations in their physical and chemical properties, making each compound unique in its own right.
Propiedades
Fórmula molecular |
C12H14BrF3OS |
|---|---|
Peso molecular |
343.20 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-2-ethoxy-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14BrF3OS/c1-2-17-11-9(6-4-8-13)5-3-7-10(11)18-12(14,15)16/h3,5,7H,2,4,6,8H2,1H3 |
Clave InChI |
BMZDYUIKVZVOEM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC=C1SC(F)(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


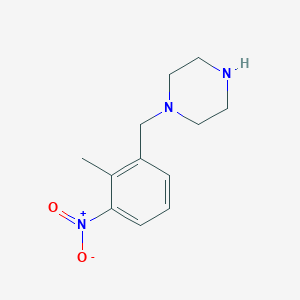
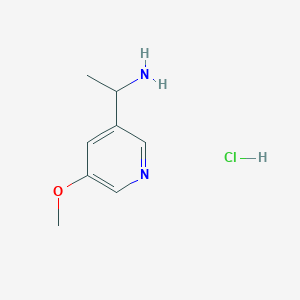
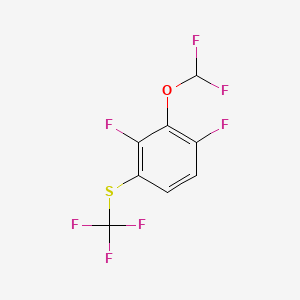
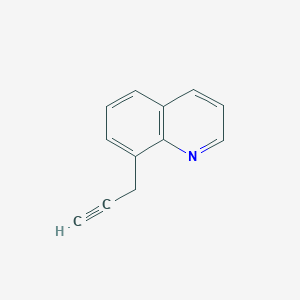
![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)
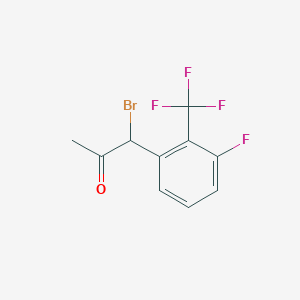


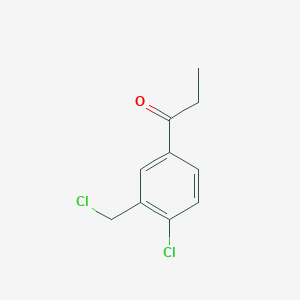
![2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B14055781.png)
